molecular formula C4H3ClN2S B1277308 6-Chloropyridazine-3-thiol CAS No. 3916-78-7

6-Chloropyridazine-3-thiol

Cat. No.: B1277308
CAS No.: 3916-78-7
M. Wt: 146.6 g/mol
InChI Key: ABQHEWLZYZQXHY-UHFFFAOYSA-N
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Preparation Methods

Nucleophilic Substitution with Sodium Hydrosulfide

This method involves displacing the chlorine atom at the 6-position of 3,6-dichloropyridazine with a sulfur nucleophile. Sodium hydrosulfide (NaHS) is commonly used due to its strong nucleophilicity and mild reaction conditions.

Key Reaction Parameters

Reagents Solvent Temperature Time Yield Reference
3,6-Dichloropyridazine, NaHS Ethanol Reflux 3 hours 87%

Procedure :

  • Substrate Preparation : 3,6-Dichloropyridazine is dissolved in ethanol.
  • Nucleophilic Attack : Sodium hydrosulfide is added, and the mixture is refluxed. The thiol group (-SH) replaces the chlorine at the 6-position.
  • Purification : The product is isolated via filtration, washed with cold water, and dried.

Advantages :

  • High yield (87%) under reflux conditions.
  • Ethanol is a polar aprotic solvent, enhancing reaction efficiency.

Limitations :

  • Requires careful handling of NaHS due to its odor and potential toxicity.

Reaction with Thiourea

Thiourea (H₂NCSNH₂) is another sulfur nucleophile used to synthesize 6-chloropyridazine-3-thiol. However, this method often yields intermediates that require further processing.

Key Reaction Parameters

Reagents Solvent Temperature Time Yield Reference
3,6-Dichloropyridazine, Thiourea Ethanol Room temp. 16 hours 25%*

Procedure :

  • Reaction Setup : 3,6-Dichloropyridazine and thiourea are stirred in ethanol at room temperature.
  • Salt Formation : The reaction produces an isothiouronium chloride salt (e.g., [(3,6-dichloropyridazine)(thiourea)H]Cl).
  • Workup : The salt is filtered, dried, and treated with a base (e.g., NaOH) to liberate the free thiol.

Advantages :

  • Thiourea is cost-effective and readily available.

Limitations :

  • Low yield (25% based on thiourea).
  • Additional steps are required to isolate the free thiol.

Alternative Sulfur Nucleophiles

Other sulfur-containing reagents, such as phenylmethanethiol (PhSH), have been explored but show variable selectivity.

Key Reaction Parameters

Reagents Solvent Temperature Time Selectivity Reference
3,6-Dichloropyridazine, PhSH DMF 100°C 9 hours 6-Position

Procedure :

  • Substrate Activation : 3,6-Dichloropyridazine is dissolved in dimethylformamide (DMF).
  • Nucleophilic Displacement : Phenylmethanethiol attacks the 6-position, displacing chlorine.
  • Purification : The product is isolated via recrystallization or column chromatography.

Advantages :

  • High regioselectivity for the 6-position.

Limitations :

  • Requires high temperatures (100°C), increasing energy costs.

Isotopic Labeling Approaches

For specialized applications (e.g., tracer studies), this compound can be synthesized with isotopically labeled starting materials.

Key Reaction Parameters

Reagents Solvent Temperature Time Label Position Reference
3,6-Dichloropyridazine-4,5-13C₂, NaHS Ethanol Reflux 3 hours Pyridazine ring

Procedure :

  • Labeling : 3,6-Dichloropyridazine is prepared with 13C-labeled carbon at the 4,5-positions.
  • Displacement : Sodium hydrosulfide replaces the 6-chlorine with a thiol group.
  • Characterization : 13C NMR confirms the labeled positions.

Advantages :

  • Enables precise tracking of metabolic pathways in biological studies.

Limitations :

  • High cost of 13C-labeled precursors.

Comparative Analysis of Methods

Method Yield Selectivity Scalability Cost
Sodium Hydrosulfide High High Good Moderate
Thiourea Low Moderate Poor Low
Phenylmethanethiol Moderate High Limited High
Isotopic Labeling High High Very Limited Very High

Applications and Derivatives

This compound is a precursor to:

  • Sulfenamides : Reacted with amines to form N-alkylated derivatives.
  • Disulfides : Oxidized to form dimeric structures.
  • Coordination Complexes : Binds to metals via thiol and pyridazine nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyridazine-3-thiol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to form thiolates.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or iodine can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents at the 6th position.

    Oxidation Reactions: Products include disulfides.

    Reduction Reactions: Products include thiolates.

Scientific Research Applications

Medicinal Chemistry

Antiplatelet Activity

One of the most significant applications of 6-Chloropyridazine-3-thiol is its role as a potent inhibitor of platelet aggregation. This compound acts by binding to the active site of the ADP-dependent P2Y12 receptor, thereby blocking the conversion of adenosine diphosphate (ADP) to thromboxane A2, which is crucial for platelet activation. This mechanism positions this compound as a promising therapeutic option for preventing and treating thrombotic disorders such as heart attacks and strokes .

Potential Biological Effects

Beyond its antiplatelet properties, ongoing research suggests that this compound may exhibit other biological effects. Compounds with similar structures have been noted for their antioxidant properties, antimicrobial activities, and anti-inflammatory effects. These attributes indicate that this compound might possess similar pharmacological activities, making it a candidate for further exploration in drug development .

Organic Synthesis

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,6-dichloropyridazine with thiourea. The general reaction can be summarized as follows:3 6 Dichloropyridazine+Thiourea6 Chloropyridazine 3 thiol+HCl\text{3 6 Dichloropyridazine}+\text{Thiourea}\rightarrow \text{6 Chloropyridazine 3 thiol}+\text{HCl}This method highlights thiourea's utility as a sulfur source in synthesizing thiols from chlorinated heterocycles . The reaction conditions generally require heating under reflux in an ethanol solvent.

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound's applications:

  • Antiplatelet Mechanism : Research indicates that this compound effectively inhibits platelet aggregation through its interaction with the P2Y12 receptor. This has implications for developing new antithrombotic therapies .
  • Biological Activity Investigation : Investigations into related compounds suggest that modifications in the chemical structure can lead to significant changes in biological activity. For example, small alterations can enhance selectivity against certain biological targets while reducing cytotoxicity .

Mechanism of Action

The mechanism of action of 6-Chloropyridazine-3-thiol involves its interaction with various molecular targets . The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. Additionally, the chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-mercaptopyridazine
  • 3-Chloro-6-hydrazinopyridazine
  • 3-Chloro-6-phenoxypyridazine

Uniqueness

6-Chloropyridazine-3-thiol is unique due to the presence of both a chlorine atom and a thiol group on the pyridazine ring . This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

6-Chloropyridazine-3-thiol (6-CpT) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antiplatelet agent. This article provides a comprehensive overview of the biological activity of 6-CpT, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C4H3ClN2S
  • Molecular Weight : 146.60 g/mol
  • Structural Features : The compound features a chlorinated pyridazine ring with a thiol group (-SH) at the 3-position, which is crucial for its biological activity.

This compound primarily acts as an inhibitor of platelet aggregation. Its mechanism involves:

  • Binding to ADP-thrombin : 6-CpT binds to the active site of the enzyme ADP-dependent P2Y12 receptor, blocking the conversion of adenosine diphosphate (ADP) to thromboxane A2, a critical step in platelet activation.
  • Impact on Coagulation Cascade : By inhibiting ADP-thrombin and related coagulation factors (such as factor V and factor VIII), 6-CpT disrupts the coagulation cascade, which is essential for clot formation .

Biochemical and Cellular Effects

The biological activity of 6-CpT extends beyond antiplatelet effects:

  • Antioxidant Properties : Thiol compounds are known for their antioxidant capabilities, which may contribute to cellular signaling and protection against oxidative stress.
  • Potential Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that 6-CpT might also exhibit such effects.

Pharmacokinetics

Research indicates that this compound demonstrates high affinity for human liver microsomes, implicating its potential metabolism through pathways involving glutathione or glucuronide conjugation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiplatelet Activity : A study confirmed that 6-CpT effectively inhibits platelet aggregation in vitro. The compound's ability to form mixed disulfide conjugates with thiol compounds enhances its antiplatelet effects, indicating a potential therapeutic role in preventing thrombotic disorders such as heart attacks and strokes .
  • Comparative Analysis with Similar Compounds :
    Compound NameStructure FeaturesBiological ActivityUniqueness
    Pyridine-2-thiolThiol group on pyridineAntimicrobial propertiesLacks chlorination; different ring structure
    5-Chloropyridine-2-thiolChlorinated pyridine with a thiol groupAntioxidant effectsDifferent position of chlorine and sulfur
    3-MercaptopyridineThiol group on pyridine without chlorineAntioxidant propertiesNo halogen substituent; simpler structure
    This table illustrates how the unique chlorination and thiol positioning in 6-CpT may confer distinct chemical behaviors compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-chloropyridazine-3-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via refluxing 3-amino-6-chloropyridazine with formic acid for 18 hours (74% yield) . Alternative routes include coupling with carbethoxy isothiocyanate in N,N-dimethylformamide at 80°C, followed by crystallization from ethanol . For derivatives, 6-chloropyridin-3-yl acetic acid hydrazide can react with phenyl isothiocyanate under basic conditions to form triazole-thiol intermediates . Key factors include solvent choice (e.g., DMF for solubility), temperature control (80°C for coupling), and purification via ethanol recrystallization.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Elemental analysis (e.g., C, H, N content) validates purity . Melting point determination (e.g., 168–170°C for Ar-carbethoxy thiourea derivatives) and spectroscopic methods (¹H/¹³C NMR, IR) confirm structural integrity . For triazole derivatives, LC-MS or HRMS is recommended to verify molecular weights .

Q. How can researchers design assays to screen the biological activity of this compound derivatives?

  • Methodological Answer : Derivatives can be evaluated for cyclooxygenase (COX-1/COX-2) inhibition using in vitro enzyme assays with colorimetric substrates (e.g., prostaglandin detection) . For antibacterial studies, broth microdilution assays against Gram-positive/-negative strains (MIC determination) are suitable, referencing triazole-thiol derivatives in .

Advanced Research Questions

Q. How should researchers resolve contradictions in synthetic yield data for this compound derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 74% vs. lower yields in alternative routes) require systematic analysis:

  • Byproduct Identification : Use TLC or HPLC to detect intermediates/unreacted starting materials .
  • Kinetic Studies : Vary reaction time/temperature to identify optimal conditions.
  • NMR Titration : Monitor reaction progress in real-time to pinpoint side reactions .

Q. What computational strategies predict the reactivity of this compound in heterocyclic coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electrophilic substitution at the C-3 thiol group. Molecular docking studies (e.g., AutoDock Vina) may predict binding affinities for COX-2 inhibition . For receptor-response modeling, hybrid approaches combining wet-lab data (e.g., agonist profiles) with machine learning (e.g., QSAR) improve accuracy .

Q. How does environmental stability (e.g., indoor surfaces) affect this compound’s reactivity?

  • Methodological Answer : Surface adsorption studies using X-ray photoelectron spectroscopy (XPS) or ToF-SIMS can track degradation on silica or polymer surfaces . Accelerated aging tests (e.g., UV exposure in humidity chambers) quantify decomposition pathways.

Q. What role do byproducts play in multi-step syntheses of this compound derivatives?

  • Methodological Answer : Byproducts like unreacted 3-amino-6-chloropyridazine or dimerized intermediates (e.g., disulfides) can reduce purity. Mitigation strategies:

  • Chromatographic Separation : Use flash column chromatography with ethyl acetate/hexane gradients .
  • In Situ Quenching : Add scavengers (e.g., thiourea) to trap reactive intermediates .

Q. How does salt formation impact the solubility and bioavailability of this compound derivatives?

  • Methodological Answer : Sodium or potassium salts enhance aqueous solubility via ion-dipole interactions. For example, carboxylate salts () improve dissolution rates in pharmacokinetic studies . Solubility assays (e.g., shake-flask method) and Caco-2 cell permeability models validate bioavailability .

Q. What methodologies optimize multi-step syntheses of triazole-pyridazine hybrids?

  • Methodological Answer : Use flow chemistry to minimize intermediate isolation. For example, sequential coupling of 6-chloro-3-chloromethylpyridine with morpholine, followed by triazole cyclization, reduces handling losses . Process analytical technology (PAT) tools like ReactIR monitor reaction progress in real-time .

Q. How can researchers reconcile divergent biological activity data across structurally similar derivatives?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to identify critical structural descriptors (e.g., logP, H-bond donors) influencing activity . Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based inhibition) .

Properties

IUPAC Name

3-chloro-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2S/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQHEWLZYZQXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398431
Record name 6-chloropyridazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3916-78-7
Record name 6-Chloro-3-pyridazinethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloropyridazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloropyridazine-3-thiol
6-Chloropyridazine-3-thiol
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6-Chloropyridazine-3-thiol
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